Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-
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Overview
Description
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is a synthetic organic compound with the molecular formula C13H14N2O4. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide typically involves the condensation of 7-nitro-2H-chromen-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of certain cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its chromen structure
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its antimicrobial and antifungal properties.
Coumarin: Exhibits anti-tumor activity and is used in the synthesis of various pharmaceuticals.
2H-Chromen-2-one: Used in the production of dyes and pigments
Uniqueness
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the acetamide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
64169-74-0 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16) |
InChI Key |
UWPCIMKHFDRHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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